Nutlin 1 -

Nutlin 1

Catalog Number: EVT-1582207
CAS Number:
Molecular Formula: C32H34Cl2N4O4
Molecular Weight: 609.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Nutlin 1 is classified as a cis-imidazoline compound. It is synthesized from a specific set of starting materials that undergo various chemical transformations to yield the final product. The compound is primarily utilized in research settings to explore its therapeutic potential against various cancers, particularly those retaining functional p53 pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nutlin 1 can be achieved through several methodologies, primarily focusing on the construction of its imidazoline core. One effective approach involves the reaction of vicinal diamines with aldehydes under controlled conditions to form imidazoline derivatives. For instance, one method utilizes ammonia as a reagent to facilitate this transformation, yielding high purity products with significant yields .

Another method includes cyclization processes where diamines are reacted with benzoic acid derivatives, followed by modifications at nitrogen sites. These methods allow for the incorporation of various substituents on the imidazoline core, thus optimizing biological activity while maintaining structural integrity .

Technical Details

  • Reaction Monitoring: The synthesis is monitored using thin-layer chromatography (TLC) for purity and progress.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy is employed for structural elucidation, providing insights into chemical shifts and multiplicities that confirm the presence of desired functional groups .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is utilized to verify molecular weights and confirm compound identity .
Molecular Structure Analysis

Structure and Data

Nutlin 1 has a complex molecular structure characterized by an imidazoline core connected to various aromatic substituents. The specific arrangement allows it to effectively bind to MDM2's p53-binding pocket, thereby inhibiting its function.

  • Molecular Formula: C16_{16}H16_{16}Cl2_{2}N4_{4}
  • Molecular Weight: Approximately 350.23 g/mol
  • Structural Features: The compound features multiple aromatic rings and nitrogen-containing heterocycles that contribute to its binding affinity for MDM2 .
Chemical Reactions Analysis

Reactions and Technical Details

Nutlin 1 primarily engages in non-covalent interactions with MDM2 through hydrogen bonding and hydrophobic interactions. The key reaction mechanism involves:

  • Binding Affinity: Nutlin 1 competes with p53 for binding to MDM2, effectively displacing p53 from its inhibitory complex.
  • Stabilization of p53: By inhibiting MDM2, Nutlin 1 stabilizes p53 levels in cells, leading to increased transcription of p53 target genes involved in cell cycle regulation and apoptosis .
Mechanism of Action

Process and Data

The mechanism by which Nutlin 1 exerts its effects can be summarized as follows:

  1. Inhibition of MDM2-p53 Interaction: Nutlin 1 binds to MDM2's p53-binding pocket.
  2. Stabilization of p53: This binding prevents MDM2-mediated ubiquitination and degradation of p53.
  3. Activation of Transcriptional Targets: Stabilized p53 activates downstream targets such as p21, PUMA (p53 upregulated modulator of apoptosis), and Bax, leading to cell cycle arrest and apoptosis in cancer cells .

Data from various studies indicate that treatment with Nutlin 1 results in significant increases in p53 levels within hours, correlating with enhanced expression of pro-apoptotic proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Varies based on substituents; modifications can enhance water solubility without compromising biological activity.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme temperatures or in the presence of strong acids/bases.
  • Reactivity: Exhibits reactivity typical of imidazolines; can undergo further chemical modifications for derivative synthesis .
Applications

Scientific Uses

Nutlin 1 is primarily used in cancer research due to its ability to activate the p53 pathway selectively. Its applications include:

  • Cancer Therapeutics Development: Investigated as a potential treatment option for tumors harboring wild-type p53.
  • Mechanistic Studies: Utilized in studies exploring the role of p53 in cell cycle regulation and apoptosis.
  • Drug Development: Serves as a lead compound for developing more potent analogs aimed at enhancing therapeutic efficacy against resistant cancer types .
Discovery and Development of Nutlin 1

Identification in High-Throughput Screening for MDM2-p53 Interaction Inhibitors

Nutlin-1 emerged from a high-throughput screening (HTS) campaign conducted by Hoffmann-La Roche, designed to identify small-molecule inhibitors of the MDM2-p53 protein-protein interaction (PPI). This effort focused on disrupting the binding interface where MDM2 sterically blocks p53’s transactivation domain, a key mechanism for p53 inactivation in cancers retaining wild-type TP53. Screening of a diverse chemical library utilized a competitive binding assay measuring displacement of a fluorescein-labeled p53 peptide from recombinant MDM2 protein. Initial hits included the cis-imidazoline scaffold, with Nutlin-1 (alongside Nutlin-2 and Nutlin-3) identified as a primary lead compound [9]. Biochemical characterization revealed Nutlin-1 bound MDM2 with an affinity (Kᵢ) in the nanomolar range, specifically occupying the p53-binding pocket by mimicking the critical hydrophobic residues Phe19, Trp23, and Leu26 of p53 [9] [5]. Its racemic structure (IC₅₀ ~260 nM in surface plasmon resonance assays) provided the foundational proof-of-concept that small molecules could effectively disrupt this therapeutically relevant PPI [9] [8].

Table 1: Early Characterization of Nutlin-1

ParameterValue/OutcomeAssay System
Initial Screening Hitcis-Imidazoline scaffoldFluorescence polarization assay
MDM2 Binding Affinity (IC₅₀)260 nMSurface plasmon resonance (SPR)
Key Structural MimicryPhe19, Trp23, Leu26 p53 residuesX-ray crystallography (PDB: 1TTV)
Cellular Activity (IC₅₀)1.4 – 1.8 µM (p53-wt cells)MTT proliferation assay (HCT116)

Structural Optimization from Initial Lead Compounds

Structural optimization of Nutlin-1 focused on enhancing binding affinity, metabolic stability, and cellular potency while retaining its core mechanism of action. The initial lead suffered from susceptibility to oxidation of the imidazoline ring to an inactive imidazole and metabolic demethylation of the 4-methoxy group on its phenyl ring (Ring A) [8] [9]. Key modifications included:

  • Core Stabilization: Introduction of methyl groups at the 4- and 5-positions of the imidazoline ring prevented oxidation, significantly improving compound stability without compromising MDM2 binding [8] [5].
  • Ring A Optimization: Replacement of the metabolically labile 4-methoxy group with a tert-butyl group yielded superior metabolic stability. Ethoxy or isopropoxy substituents projecting into the Phe19 pocket of MDM2 were explored to balance potency and physicochemical properties [8].
  • Solvent-Exposed Region Modulation: Modifications to the piperazine ring (Ring D), which projects into the solvent-exposed region, aimed to improve solubility and pharmacokinetics without affecting the critical hydrophobic interactions within the MDM2 pocket. Substituents like methylsulfonylpropyl were investigated in later analogs (e.g., RG7112) [8] [5].

Nutlin-1 itself (X = Cl, R₁ = COCH₃, R₂ = CH₃) served as the structural template for these optimizations. While it possessed significant cellular activity, its limitations drove the development of Nutlin-3a and ultimately the clinical candidate RG7112, featuring the dimethyl-imidazoline core and tert-butyl substitution [8] [9].

Table 2: Key Structural Optimizations from Nutlin-1

Structural VulnerabilityModificationImpact
Imidazoline Oxidation4,5-Dimethyl substitutionPrevented oxidation to inactive imidazole
4-Methoxy MetabolismReplacement with tert-butyl groupImproved metabolic stability
Ring A EtherEthoxy or isopropoxy groupsMaintained Phe19 pocket occupancy; modulated properties
Solvent-Exposed RegionPolar substituents on piperazine (Ring D)Enhanced solubility and pharmacokinetics

Role in Validating MDM2 as a Therapeutic Target in p53-Wild-Type Cancers

Nutlin-1 played a pivotal role as a chemical tool in validating MDM2 inhibition as a viable anticancer strategy for tumors retaining wild-type p53. Its selectivity and mechanism were demonstrated through rigorous cellular and functional assays:

  • p53-Dependent Activity: Nutlin-1 induced dose-dependent accumulation of p53 protein and activation of p53 transcriptional targets (e.g., p21 and MDM2) exclusively in cancer cell lines harboring wild-type p53 (e.g., HCT116 colon carcinoma, SJSA-1 osteosarcoma). No effect was observed in isogenic p53-null lines or lines with mutant p53 (e.g., SW480, MDA-MB-453), confirming its reliance on functional p53 [9] [6].
  • Cellular Phenotypes: Treatment resulted in G₁ and G₂/M cell cycle arrest and, in sensitive cell types like SJSA-1, apoptosis. Crucially, it did not induce phosphorylation of p53 at Ser15, a marker of DNA damage, distinguishing it from genotoxic chemotherapies and proving its action was specifically via MDM2-p53 disruption [9] [6].
  • Target Engagement Proof: Nutlin-1 competitively inhibited the binding of p53 to MDM2 in cellular co-immunoprecipitation assays. Furthermore, its enantiomerically pure form (active enantiomer) was significantly more potent than its mirror image, providing strong evidence that its effects were mediated through specific binding to the p53 pocket on MDM2 [5] [9].

These findings established the critical proof-of-concept that pharmacologic reactivation of wild-type p53 via MDM2 blockade was feasible and could selectively impair cancer cell growth and survival. This paved the way for advanced analogs and clinical candidates like RG7112 and idasanutlin (RG7388) [8] [10].

Table 3: Nutlin-1's Role in MDM2/p53 Pathway Validation

Validation CriterionNutlin-1 EvidenceSignificance
p53 DependenceActivity only in p53-wt cells (e.g., HCT116, SJSA-1); no effect in p53-null/mutantConfirmed on-target mechanism requires functional p53
Mechanistic SpecificityInduces p53/p21 without DNA damage (no p53-Ser15-P)Distinguished from genotoxic therapies
Cellular PhenotypeG₁/G₂ arrest; apoptosis in susceptible linesDemonstrated functional consequence of p53 reactivation
Target EngagementDisrupts p53-MDM2 binding in cells; enantioselectivityProved direct inhibition of the PPI

Properties

Product Name

Nutlin 1

IUPAC Name

1-[4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-1-yl]ethanone

Molecular Formula

C32H34Cl2N4O4

Molecular Weight

609.5 g/mol

InChI

InChI=1S/C32H34Cl2N4O4/c1-20(2)42-28-19-26(41-4)13-14-27(28)31-35-29(22-5-9-24(33)10-6-22)30(23-7-11-25(34)12-8-23)38(31)32(40)37-17-15-36(16-18-37)21(3)39/h5-14,19-20,29-30H,15-18H2,1-4H3

InChI Key

IYDMGGPKSVWQRT-UHFFFAOYSA-N

Synonyms

nutlin 1
nutlin-1

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)C(=O)C)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.